An In-depth Technical Guide to the Physical Properties of 4-Bromo-7-methyl-1H-indole
An In-depth Technical Guide to the Physical Properties of 4-Bromo-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 4-Bromo-7-methyl-1H-indole. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective application. This document synthesizes available data, offers expert insights into its expected properties based on related structures, and provides standardized protocols for its characterization.
Chemical Identity and Core Properties
4-Bromo-7-methyl-1H-indole is a substituted indole, a bicyclic aromatic heterocycle, featuring a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring. These substitutions significantly influence its electronic properties, reactivity, and intermolecular interactions, making it a valuable scaffold in the design of novel bioactive molecules.
Below is a summary of the fundamental properties of 4-Bromo-7-methyl-1H-indole:
| Property | Value | Source |
| CAS Number | 936092-87-4 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Canonical SMILES | CC1=C2C(=C(C=C1)Br)C=CN2 | [1] |
| InChI Key | FEMJIOSKNKIMBM-UHFFFAOYSA-N | [1] |
graph "4_Bromo_7_methyl_1H_indole_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="0.5, -0.866!"]; C3a [label="C", pos="-0.5, -0.866!"]; C4 [label="C", pos="-1,0!"]; C5 [label="C", pos="-0.5,0.866!"]; C6 [label="C", pos="0.5,1.732!"]; C7 [label="C", pos="1.5,1.732!"]; C7a [label="C", pos="2,0.866!"]; H_N1 [label="H", pos="-0.5, 1.2!"]; H_C2 [label="H", pos="1.5, -0.5!"]; H_C3 [label="H", pos="0.8, -1.5!"]; Br_C4 [label="Br", pos="-2,0!"]; H_C5 [label="H", pos="-1, 1.5!"]; H_C6 [label="H", pos="0.5, 2.4!"]; Me_C7 [label="CH₃", pos="2.5, 2.4!"];
// Define bonds N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C3a [style=solid]; C3a -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- N1 [style=double]; C3a -- C7a [style=solid]; C4 -- Br_C4 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7 [style=double]; C7 -- C7a [style=solid]; C7a -- N1 [style=solid]; N1 -- H_N1 [style=solid]; C2 -- H_C2 [style=solid]; C3 -- H_C3 [style=solid]; C5 -- H_C5 [style=solid]; C6 -- H_C6 [style=solid]; C7 -- Me_C7 [style=solid];
}
Figure 1. Chemical structure of 4-Bromo-7-methyl-1H-indole.
Physical State and Thermal Properties
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Appearance: Similar bromo-methyl substituted indoles are typically off-white to light yellow or brown solids at room temperature.
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Melting Point: The melting point of the related compound, 4-bromo-7-methylindole-2-carboxylic acid, is reported to be in the range of 196-198 °C. The absence of the carboxylic acid group in the target molecule would likely result in a lower melting point. For comparison, 4-bromo-1-methylindole is a liquid at room temperature, while other brominated indole derivatives exist as solids with varying melting points.
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Boiling Point: A definitive boiling point has not been reported. Due to its molecular weight and polarity, it is expected to have a relatively high boiling point, likely above 200 °C at atmospheric pressure.
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Solubility: The solubility of 4-Bromo-7-methyl-1H-indole has not been quantitatively determined. However, based on its structure, it is anticipated to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Bromo-7-methyl-1H-indole. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. The N-H proton will likely appear as a broad singlet. The aromatic protons will exhibit characteristic coupling patterns.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be significantly shifted downfield. The methyl carbon will appear as a characteristic signal in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum of 4-Bromo-7-methyl-1H-indole is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular ion peak [M]⁺ should appear at m/z 210, with a significant [M+2]⁺ peak at m/z 212.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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N-H stretch: A sharp peak around 3400-3300 cm⁻¹.
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C-H aromatic stretch: Peaks in the region of 3100-3000 cm⁻¹.
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C=C aromatic stretch: Absorptions in the 1600-1450 cm⁻¹ range.
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C-N stretch: Typically observed around 1350-1250 cm⁻¹.
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C-Br stretch: A strong absorption in the fingerprint region, usually below 700 cm⁻¹.
Experimental Protocols
The following section outlines generalized, yet detailed, experimental procedures for the synthesis and characterization of 4-Bromo-7-methyl-1H-indole. These protocols are based on established methodologies for similar indole derivatives and serve as a robust starting point for researchers.
Synthesis of 4-Bromo-7-methyl-1H-indole
A plausible synthetic route to 4-Bromo-7-methyl-1H-indole involves the Fischer indole synthesis, a reliable method for constructing the indole ring system.
Figure 2. A representative synthetic workflow for 4-Bromo-7-methyl-1H-indole.
Step-by-Step Methodology:
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Diazotization of 3-Bromo-2-methylaniline: Dissolve 3-bromo-2-methylaniline in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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Reduction to Hydrazine: Prepare a solution of tin(II) chloride in concentrated HCl. Add the freshly prepared diazonium salt solution dropwise to the SnCl₂ solution at 0-5 °C. Allow the reaction to warm to room temperature and stir for several hours. The resulting hydrazine hydrochloride salt can be isolated by filtration.
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Fischer Indole Synthesis: Condense the (3-bromo-2-methylphenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid, in a suitable solvent (e.g., ethanol). The resulting hydrazone is then cyclized by heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to yield 4-bromo-7-methyl-1H-indole-2-carboxylic acid.
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Decarboxylation: Heat the resulting indole-2-carboxylic acid derivative, either neat or in a high-boiling solvent like quinoline, with a catalyst such as copper chromite to effect decarboxylation and yield the final product, 4-Bromo-7-methyl-1H-indole.
Purification Protocol
Purification of the crude product is critical to obtain material of high purity for subsequent applications.
Figure 3. A standard workflow for the purification of 4-Bromo-7-methyl-1H-indole.
Detailed Purification Steps:
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Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is effective in separating the desired product from impurities.
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Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
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Recrystallization: For obtaining highly pure crystalline material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-7-methyl-1H-indole is not widely available, general precautions for handling bromo-aromatic compounds and indoles should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-7-methyl-1H-indole stands as a promising scaffold for the development of new chemical entities in various scientific fields. While a complete experimental dataset of its physical properties is yet to be fully documented in accessible literature, this guide provides a robust framework of its known characteristics and scientifically-grounded expectations for its behavior. The provided protocols for synthesis and purification offer a practical starting point for researchers aiming to utilize this compound in their work. Further experimental investigation is encouraged to fully elucidate the physical and chemical properties of this intriguing molecule.
References
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The Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
